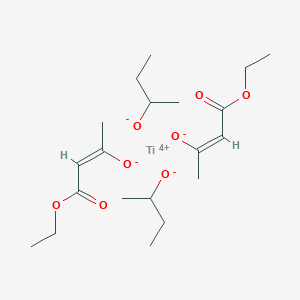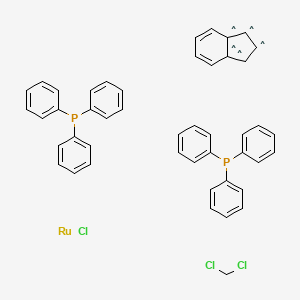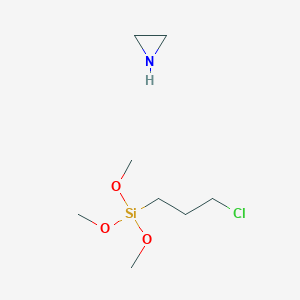
aziridine;3-chloropropyl(trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine;3-chloropropyl(trimethoxy)silane is a compound that combines the properties of aziridine and 3-chloropropyl(trimethoxy)silane. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. 3-chloropropyl(trimethoxy)silane is an organosilane compound used as a coupling agent in various industrial applications. The combination of these two components results in a versatile compound with unique properties useful in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine;3-chloropropyl(trimethoxy)silane typically involves the reaction of aziridine with 3-chloropropyl(trimethoxy)silane under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with 3-chloropropyl(trimethoxy)silane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve the scalability of the production .
化学反应分析
Types of Reactions
Aziridine;3-chloropropyl(trimethoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different substituted products.
Hydrolysis: The trimethoxy groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to polymeric structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Acids or Bases: To catalyze hydrolysis and condensation reactions.
Major Products
Substituted Aziridines: Formed from nucleophilic substitution.
Silanols and Siloxanes: Resulting from hydrolysis and condensation reactions.
科学研究应用
Aziridine;3-chloropropyl(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between different materials, particularly in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
作用机制
The mechanism of action of aziridine;3-chloropropyl(trimethoxy)silane involves the reactivity of the aziridine ring and the silane groups. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The silane groups can hydrolyze and condense to form siloxane bonds, which contribute to the compound’s adhesive properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or substrates used .
相似化合物的比较
Similar Compounds
- 3-Iodopropyl(trimethoxy)silane
- 3-Bromopropyl(trimethoxy)silane
- 3-Aminopropyl(trimethoxy)silane
Uniqueness
Aziridine;3-chloropropyl(trimethoxy)silane is unique due to the presence of both the aziridine ring and the silane groups. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with either component alone. The aziridine ring provides high reactivity, while the silane groups offer excellent adhesion properties .
属性
IUPAC Name |
aziridine;3-chloropropyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si.C2H5N/c1-8-11(9-2,10-3)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXOWPAXNFLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC.C1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75132-84-2 |
Source


|
| Record name | 75132-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
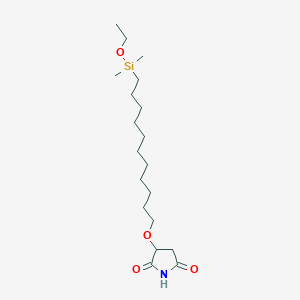

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
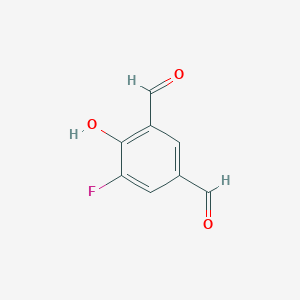

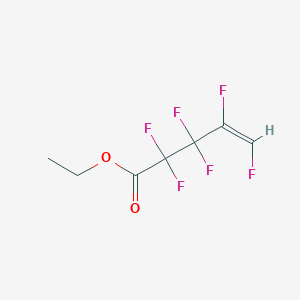
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
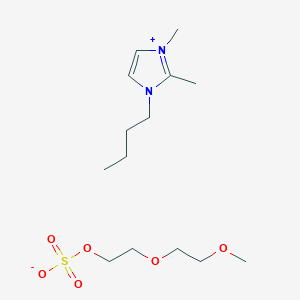

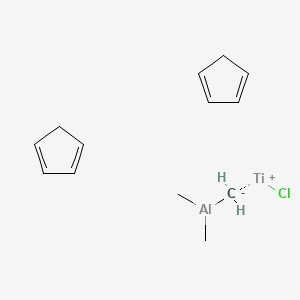
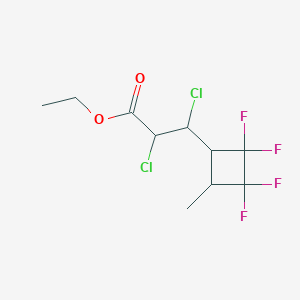
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)
